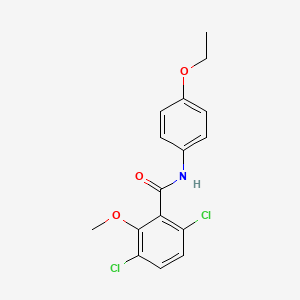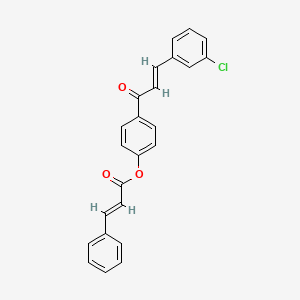
4-(3-(3-クロロフェニル)アクリロイル)フェニル 3-フェニルアクリレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acrylate compounds involves the reaction of chlorophenol or hydroxyphenyl derivatives with acryloyl chloride in the presence of triethylamine, as seen in the preparation of 4-Chlorophenyl acrylate (CPA) and 3-Acetyl-4-hydroxyphenyl acrylate (AHPA) . These reactions typically occur in a suitable solvent such as ethyl acetate or ethyl methyl ketone and are followed by polymerization processes using free radical initiators like benzoyl peroxide under controlled temperatures .
Molecular Structure Analysis
Crystal structure analysis and spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize the molecular structure of acrylate compounds. For instance, the crystal structure of a related compound was determined by X-ray diffraction, revealing non-planar benzene rings and specific configurations of double bonds . Similarly, the molecular structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction and DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of acrylate compounds can be studied through their copolymerization behavior and the formation of metal complexes. For example, CPA was copolymerized with methyl acrylate, and the reactivity ratios were calculated using various methods . AHPA formed complexes with Cu(II) and Ni(II) ions, which were characterized by FT-IR, indicating coordination through oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate compounds, such as thermal stability, molecular weight, and glass transition temperatures, are determined using techniques like thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). The thermal stability of copolymers increases with the content of CPA . The polymer-metal complexes of AHPA exhibited higher thermal stability and glass transition temperatures compared to the polymer alone . Additionally, the optoelectronic properties of related compounds are studied using computational methods to assess their potential in applications like dye-sensitized solar cells (DSSC) .
科学的研究の応用
クマリンの合成と用途
概要: クマリンは、多様な薬理学的特性を有する天然に存在する複素環式化合物の一種です。あなたが言及した化合物、4-(3-(3-クロロフェニル)アクリロイル)フェニル 3-フェニルアクリレートは、クマリンの合成に利用できます。
合成: 研究者は、従来法とマイクロ波照射を用いて、環境に優しい触媒であるZn[(L)-プロリン]₂を用いて、3-(3-(4-クロロフェニル)アクリロイル)-2H-クロメン-2-オンの合成を達成しました 。このプロセスには、L-プロリンの存在下でのサリチルアルデヒドと酢酸エチルの縮合、それに続くペッヒマンカップリングが含まれ、目的のクマリンが得られます。
用途:- 抗菌活性: クマリンは抗菌および抗真菌活性を示します。 この化合物は、抗菌剤としての可能性を探求することができます .
- 医薬品化学: クマリンは、抗炎症作用、抗酸化作用、抗癌作用など、さまざまな生物活性で知られています。 研究者は、この化合物の薬理学的特性を調査することができます .
- 蛍光プローブ: 特定のクマリンは、生物学的調査における蛍光プローブとして機能します。 この化合物は、蛍光イメージングまたはセンシングに用途が見いだされる可能性があります .
- 光物理学的研究: 研究者は、さまざまな用途のために、蛍光発光や吸収スペクトルなどの光物理的特性を調査することができます .
インドール誘導体と抗ウイルス活性
概要: インドール誘導体は、もう1つの種類の生物活性化合物です。この化合物に関連する潜在的な用途を探求しましょう。
インドール誘導体:- 抗ウイルス活性: 研究者は、RNAおよびDNAウイルスに対する抗ウイルス活性について、インドールの4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体を調査しました。 この化合物は、その抗ウイルス活性を評価することができます .
結論
4-(3-(3-クロロフェニル)アクリロイル)フェニル 3-フェニルアクリレートは、クマリンの合成に有望であり、抗菌研究や医薬品化学で用途が見いだされる可能性があります。さらに、そのインドール誘導体は、抗ウイルス研究に貢献する可能性があります。 これらの分野におけるその潜在能力を完全に解き放つために、さらなる調査が必要です 。さらに情報が必要な場合や、他の質問がある場合は、お気軽にお問い合わせください! 😊
Safety and Hazards
特性
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO3/c25-21-8-4-7-19(17-21)9-15-23(26)20-11-13-22(14-12-20)28-24(27)16-10-18-5-2-1-3-6-18/h1-17H/b15-9+,16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRDGGIYNRHLAI-KAVGSWPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



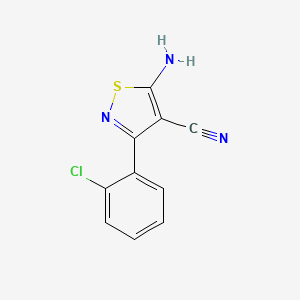
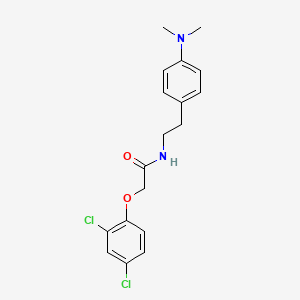
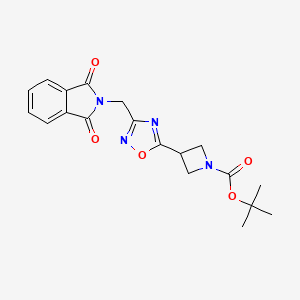
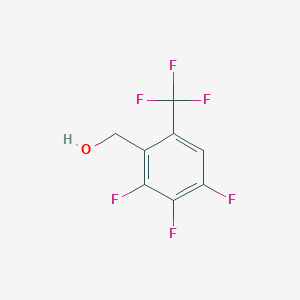
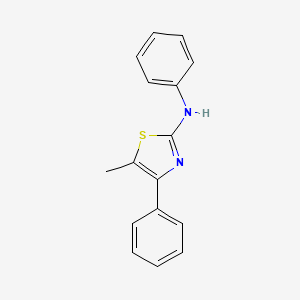
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
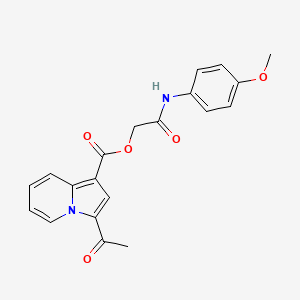
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
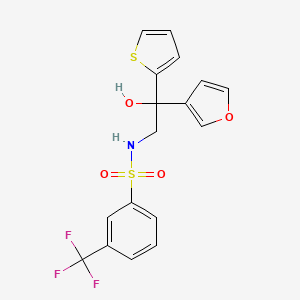
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
